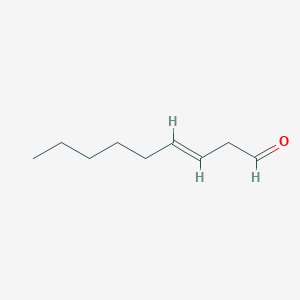
(E)-non-3-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-non-3-enal: is an unsaturated aldehyde with the chemical formula C₉H₁₆O . It is known for its distinctive odor, often described as greasy or grassy, and is commonly associated with the smell of aging in humans. This compound is a significant component in the study of lipid oxidation and is found in various biological and environmental contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Ozonolysis of Unsaturated Fatty Acids: One common method for synthesizing (E)-non-3-enal involves the ozonolysis of unsaturated fatty acids such as oleic acid.
Aldol Condensation: Another method involves the aldol condensation of acetaldehyde and heptanal, followed by dehydration.
Industrial Production Methods: Industrial production of this compound often utilizes the ozonolysis method due to its efficiency and scalability. The process involves the use of ozone gas in a controlled environment to ensure the selective cleavage of double bonds in unsaturated fatty acids, resulting in the formation of this compound and other aldehydes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (E)-non-3-enal can undergo oxidation reactions, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Nonanoic acid.
Reduction: 3-Nonenol.
Substitution: Various substituted nonenal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (E)-non-3-enal is used as a model compound in the study of lipid oxidation and the formation of volatile organic compounds. It serves as a reference for understanding the mechanisms of aldehyde formation and degradation .
Biology: In biological research, this compound is studied for its role in the aging process and its impact on body odor. It is also used to investigate the effects of lipid peroxidation on cellular functions .
Medicine: Its presence in biological samples can serve as a biomarker for oxidative stress and lipid peroxidation .
Industry: In the fragrance and flavor industry, this compound is used to impart specific odors to products. It is also studied for its potential use in developing anti-aging skincare products .
Mecanismo De Acción
(E)-non-3-enal exerts its effects primarily through its interaction with cellular membranes and proteins. The aldehyde group in this compound can form covalent bonds with amino acids in proteins, leading to the formation of adducts that can alter protein function.
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
2-Nonenal: Another unsaturated aldehyde with a similar structure but differing in the position of the double bond.
Nonanal: A saturated aldehyde with a similar carbon chain length but lacking the double bond.
Uniqueness of (E)-non-3-enal: this compound is unique due to its specific odor profile and its association with the aging process. Unlike 2-Nonenal, which has a more pungent odor, this compound has a greasy, grassy smell that is less intense. Its role in lipid oxidation and its presence in aged biological samples make it a valuable compound for research in aging and oxidative stress .
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(E)-non-3-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-7,9H,2-5,8H2,1H3/b7-6+ |
Clave InChI |
YXEAENVLZOODMT-VOTSOKGWSA-N |
SMILES isomérico |
CCCCC/C=C/CC=O |
SMILES canónico |
CCCCCC=CCC=O |
Sinónimos |
3-nonenal 8-nonenal nonenal, (3Z) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


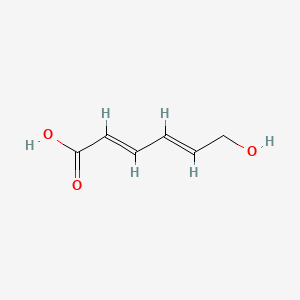
![(Z)-7-[(1R,2R,3R)-2-[(E)-3-fluorooct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237874.png)
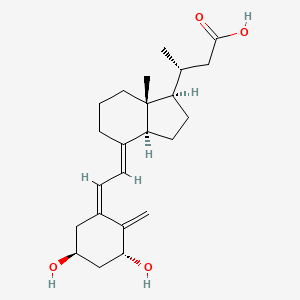

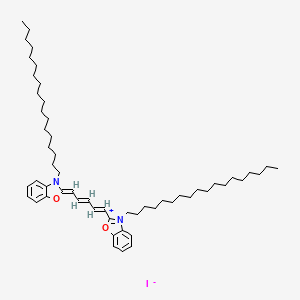
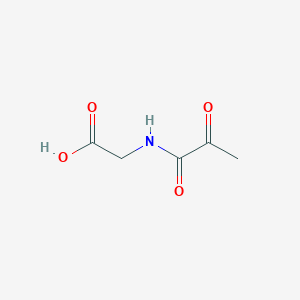
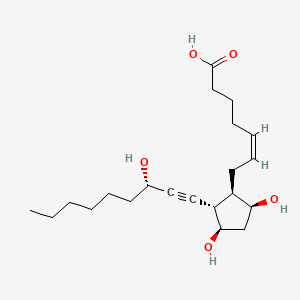
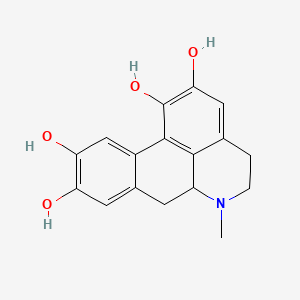
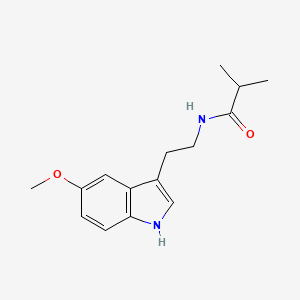
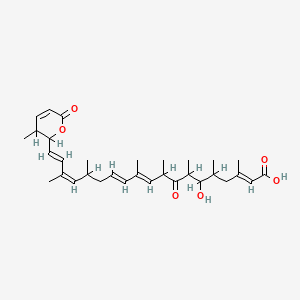
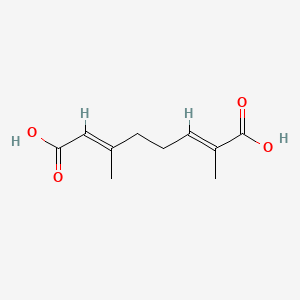

![5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol](/img/structure/B1237895.png)
![N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B1237896.png)
